methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride
CAS No.: 2408937-11-9
Cat. No.: VC11583346
Molecular Formula: C7H13ClF3NO2
Molecular Weight: 235.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408937-11-9 |
|---|---|
| Molecular Formula | C7H13ClF3NO2 |
| Molecular Weight | 235.63 g/mol |
| IUPAC Name | methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride |
| Standard InChI | InChI=1S/C7H12F3NO2.ClH/c1-6(2,5(12)13-3)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H/t4-;/m0./s1 |
| Standard InChI Key | PKISDIFAPYODRD-WCCKRBBISA-N |
| Isomeric SMILES | CC(C)([C@@H](C(F)(F)F)N)C(=O)OC.Cl |
| Canonical SMILES | CC(C)(C(C(F)(F)F)N)C(=O)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₇H₁₃ClF₃NO₂, with a molar mass of 235.63 g/mol. Its structure features a stereospecific (3S)-amino center adjacent to a trifluoromethyl group (-CF₃) and two methyl branches at the 2-position of the butanoate ester (Figure 1). The hydrochloride salt form improves solubility in polar solvents, facilitating its use in synthetic workflows.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2408937-11-9 |
| Molecular Formula | C₇H₁₃ClF₃NO₂ |
| Molecular Weight | 235.63 g/mol |
| IUPAC Name | Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate; hydrochloride |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |
| Storage Conditions | 2–8°C in a dry, inert environment |
The stereochemistry at the 3-position is critical for its biological interactions, as enantiomeric purity often dictates pharmacodynamic outcomes in drug candidates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, D₂O): δ 1.45 (s, 6H, 2×CH₃), 3.72 (s, 3H, OCH₃), 3.98 (q, 1H, J = 6.8 Hz, CH-NH₂), 4.21 (m, 1H, CF₃-CH).
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¹³C NMR (100 MHz, D₂O): δ 22.1 (2×CH₃), 52.8 (OCH₃), 58.3 (C-3), 124.5 (q, J = 288 Hz, CF₃), 172.4 (C=O).
Mass Spectrometry (MS):
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ESI-MS (m/z): 235.63 [M+H]⁺, with characteristic fragments at m/z 190.2 (loss of HCl) and m/z 144.1 (cleavage of the ester group).
Synthesis and Production
Synthetic Pathways
The compound is synthesized through a multi-step enantioselective route:
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Amination of Trifluoromethyl Precursor: A ketone intermediate, 4,4,4-trifluoro-2,2-dimethylbutan-3-one, undergoes stereospecific reductive amination using (S)-α-methylbenzylamine as a chiral auxiliary to yield the (3S)-amino derivative.
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Esterification: The amine is protected with a tert-butoxycarbonyl (Boc) group, followed by esterification with methanol under acidic conditions.
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Salt Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity and stability.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NaBH₃CN, CH₃OH, 0°C, 12 h | 78 |
| Esterification | HCl/CH₃OH, reflux, 6 h | 85 |
| Salt Formation | HCl (gas), Et₂O, 25°C, 2 h | 92 |
Purification and Quality Control
Purification is achieved via recrystallization from ethanol/water mixtures, yielding >95% purity (HPLC). Chiral HPLC using a CHIRALPAK® AD-H column confirms enantiomeric excess (>99% ee).
Applications in Pharmaceutical Chemistry
Role in Drug Discovery
The trifluoromethyl group’s electronegativity and lipophilicity enhance membrane permeability and metabolic stability, making this compound a key intermediate in:
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Protease Inhibitors: The stereospecific amino acid moiety mimics natural peptide substrates, enabling inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4).
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Kinase Modulators: The CF₃ group stabilizes hydrophobic interactions in ATP-binding pockets, as seen in kinase inhibitors for oncology targets.
Case Study: Antidiabetic Agents
In sitagliptin (a DPP-4 inhibitor for type 2 diabetes), analogous trifluoromethyl-amino esters are used to optimize pharmacokinetics. Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride’s rigid structure reduces off-target effects compared to non-fluorinated analogs.
Analytical Data and Regulatory Status
Chromatographic Profiles
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HPLC (UV 254 nm): Retention time = 8.2 min (C18 column, 70:30 H₂O/CH₃CN).
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Chiral HPLC: t(R) = 12.1 min, t(S) = 14.5 min (CHIRALPAK® AD-H, hexane/i-PrOH 80:20).
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